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Executive Summary
The Neuroblastoma Amplified Sequence (NBAS) gene encodes a crucial, multi-functional

protein implicated in fundamental cellular processes, including Golgi-to-endoplasmic reticulum

(ER) retrograde transport and nonsense-mediated mRNA decay (NMD).[1] Biallelic mutations

in NBAS are associated with a spectrum of severe, autosomal recessive disorders, such as

infantile liver failure syndrome 2 (ILFS2) and Short stature, Optic nerve Atrophy, and Pelger-

Huët anomaly (SOPH) syndrome.[2][3][4] Given its critical functions and disease relevance,

understanding the evolutionary conservation of NBAS is paramount for elucidating its precise

mechanisms of action, interpreting pathogenic variants, and developing targeted therapeutics.

This document provides a comprehensive technical overview of the evolutionary history,

conserved domains, and functional conservation of the NBAS gene, supplemented with

detailed experimental methodologies and pathway diagrams.

Orthologs and Phylogenetic Distribution
NBAS is a highly conserved gene found across a wide range of eukaryotic organisms,

indicating its fundamental importance in cellular life.[5] Orthologs of the human NBAS gene can

be identified in vertebrates, invertebrates, and even some single-celled eukaryotes. The

presence of NBAS in diverse species underscores its ancient origins and sustained functional

relevance throughout eukaryotic evolution.
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Quantitative Analysis of Protein Conservation
The NBAS protein contains several highly conserved domains that are critical for its function.

All missense mutations identified in patients with NBAS-related disorders affect evolutionarily

conserved amino acid residues, highlighting the functional importance of these specific

positions.[6][7]

Table 1: Conserved Domains of the Human NBAS Protein

Domain/Region
Amino Acid
Position (Approx.)

Description Known Function

β-propeller domain 90-371

Contains a

quinoprotein amine

dehydrogenase, beta-

chain like domain.

Involved in protein-

protein interactions.

Mutations in this

region are often

associated with acute

liver failure

phenotypes.[2][8]

Sec39 Domain 725-1376

A core domain that

defines NBAS as a

homolog of the yeast

Sec39 protein.

Essential for its role in

the NRZ tethering

complex and Golgi-to-

ER retrograde

transport.[6][8][9]

C-terminal Domain Post-1376
A region of largely

unknown function.

A specific mutation

(p.Arg1914His) in this

domain is associated

with SOPH syndrome

in the Yakut

population.[6][9]

Table 2: Amino Acid Sequence Identity of NBAS Orthologs vs. Human NBAS
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Species
Common
Name

Taxon
UniProt
Accession

Sequence
Identity (%)

Pan troglodytes Chimpanzee Primate Q5I070 99.6%

Mus musculus Mouse Rodent Q8K3B4 93.2%

Gallus gallus Chicken Bird E1C7A9 86.5%

Danio rerio Zebrafish Fish Q6P4G5 76.1%

Drosophila

melanogaster
Fruit Fly Insect Q9VHP6 55.4%

Saccharomyces

cerevisiae
Budding Yeast Fungus

P39736

(Sec39p)
26.3%

Arabidopsis

thaliana
Thale Cress Plant F4KCU1 48.7%

Note: Sequence identity percentages are derived from standard protein-protein BLAST (blastp)

analyses against the human reference sequence (UniProt A2RRP1) and may vary slightly

based on isoform and alignment parameters.

Functional Conservation
The functions of NBAS in fundamental cellular pathways appear to be conserved throughout

evolution.

Golgi-to-ER Retrograde Transport
NBAS is a core component of the highly conserved NRZ vesicle tethering complex, which also

includes RINT1 and ZW10. This complex is essential for the docking and fusion of COPI-

coated vesicles from the Golgi apparatus to the ER membrane.[9] NBAS directly interacts with

the ER-resident t-SNARE syntaxin-18 complex and is believed to play a primary role in SNARE

assembly, a critical step in membrane fusion.[2][10] This function in retrograde trafficking is vital

for recycling cellular components like lipids and proteins and maintaining the integrity of the ER

and Golgi.[1]
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Caption: Golgi-to-ER retrograde transport mediated by the NBAS-containing NRZ complex.

Nonsense-Mediated mRNA Decay (NMD)
In addition to its role in trafficking, NBAS is a component of an evolutionarily conserved

nonsense-mediated mRNA decay (NMD) pathway.[1][10] NMD is a surveillance mechanism

that identifies and degrades mRNA transcripts containing premature termination codons

(PTCs), preventing the synthesis of potentially harmful truncated proteins.[1] NBAS acts in

concert with core NMD factors to co-regulate a large number of endogenous RNA targets.[11]

This function is critical for maintaining cellular homeostasis and has implications for gene

expression regulation in various processes, including bone development and cellular stress

responses.[10]
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Caption: Role of NBAS in the Nonsense-Mediated mRNA Decay (NMD) surveillance pathway.
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Experimental Protocols
In Silico Analysis of NBAS Conservation
This protocol outlines a standard bioinformatics workflow to assess the evolutionary

conservation of the NBAS gene and its protein product.

Methodology:

Sequence Retrieval:

Obtain the human NBAS reference protein sequence from a primary database like UniProt

(Accession: A2RRP1) or NCBI RefSeq.

Use the BLASTp (protein-protein BLAST) algorithm against the non-redundant (nr) protein

database to identify orthologous sequences in a range of target organisms (e.g.,

mammals, fish, insects, yeast).

Multiple Sequence Alignment (MSA):

Compile a FASTA file containing the retrieved orthologous sequences.

Perform an MSA using a tool like Clustal Omega, MAFFT, or MUSCLE. These algorithms

align the sequences to maximize regions of identity and similarity, revealing conserved

blocks and residues.

Phylogenetic Tree Construction:

Use the generated MSA as input for phylogenetic analysis software (e.g., MEGA, PhyML).

Construct a phylogenetic tree using a statistical method such as Maximum Likelihood or

Neighbor-Joining to visualize the evolutionary relationships between the NBAS orthologs.

Conservation Scoring:

Visualize the MSA in a viewer like Jalview.

Calculate and display conservation scores for each column of the alignment. This

quantitatively highlights residues that are invariant or highly conserved across all species,
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which are often critical for protein structure and function.
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Caption: Workflow for the in silico analysis of NBAS evolutionary conservation.

Functional Complementation Assay
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This protocol describes a conceptual experiment to test the functional conservation of human

NBAS in a simpler model organism, such as the yeast Saccharomyces cerevisiae, which has a

known ortholog (SEC39).

Methodology:

Strain Generation:

Generate a yeast strain with a conditional deletion or temperature-sensitive mutation in the

endogenous SEC39 gene. This strain should exhibit a growth defect or a measurable

phenotype (e.g., secretion defect) under non-permissive conditions (e.g., elevated

temperature).

Vector Construction:

Clone the full-length human NBAS cDNA into a yeast expression vector. The expression

should be driven by a suitable yeast promoter (e.g., a constitutive GPD promoter or an

inducible GAL1 promoter).

Create a control vector (empty vector) for comparison.

Yeast Transformation:

Transform the sec39 mutant yeast strain with the human NBAS expression vector and the

empty control vector in parallel.

Phenotypic Rescue Analysis:

Plate the transformed yeast strains on selective media.

Incubate the plates at both the permissive temperature (e.g., 25°C) and the non-

permissive temperature (e.g., 37°C).

Expected Result: If the human NBAS protein is functionally conserved, it will rescue the

growth defect of the sec39 mutant at the non-permissive temperature, whereas the strain

with the empty vector will fail to grow. This demonstrates functional complementation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Implications for Research and Drug Development
Understanding Disease Mechanisms: The high degree of conservation in NBAS underscores

that mutations affect ancient and fundamentally important cellular pathways. This explains

the severe and multi-systemic nature of NBAS-related disorders.[12][13]

Variant Interpretation: Conservation analysis is a powerful tool for predicting the

pathogenicity of novel missense variants identified in patients. A mutation in a highly

conserved residue is more likely to be deleterious.[6]

Model Organism Utility: The presence of functional orthologs in organisms like yeast,

zebrafish, and mice provides invaluable models for studying NBAS function, dissecting

disease pathophysiology, and performing initial screens for potential therapeutic compounds.

Therapeutic Targeting: The conserved domains of NBAS represent potential targets for

therapeutic intervention. Understanding the structure and function of these domains is a

prerequisite for designing molecules that could stabilize mutant proteins, restore function, or

modulate pathway activity. For instance, therapies could be developed to mitigate the ER

stress that results from impaired retrograde trafficking, a key consequence of NBAS

dysfunction.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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